molecular formula C11H13ClOS B13476879 5-((4-Chlorophenyl)thio)pentan-2-one

5-((4-Chlorophenyl)thio)pentan-2-one

Cat. No.: B13476879
M. Wt: 228.74 g/mol
InChI Key: GVJOBDDUAGEKRU-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of pentanone, where a 4-chlorophenylthio group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenyl)thio)pentan-2-one typically involves the reaction of 4-chlorobenzyl halide with activated metallic zinc in a suitable solvent . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis methods. These methods are designed to produce large quantities of the compound with consistent quality. The process may include steps such as purification, distillation, and crystallization to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the chlorophenyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

5-((4-Chlorophenyl)thio)pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-pentanone: A structurally similar compound with different functional groups.

    4-Chlorobenzyl chloride: Shares the chlorophenyl group but differs in its overall structure.

    2-Pentanone: A simpler ketone without the chlorophenylthio group.

Uniqueness

5-((4-Chlorophenyl)thio)pentan-2-one is unique due to the presence of both the chlorophenyl and thio groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13ClOS/c1-9(13)3-2-8-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8H2,1H3

InChI Key

GVJOBDDUAGEKRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSC1=CC=C(C=C1)Cl

Origin of Product

United States

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